[6-[17-(5-acetyl-4,5-dihydroxy-6-methyloxan-2-yl)oxy-19-(dimethoxymethyl)-10,13-dihydroxy-6-methoxy-3-methyl-11-oxospiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-8-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] acetate
Overview
Description
[6-[17-(5-acetyl-4,5-dihydroxy-6-methyloxan-2-yl)oxy-19-(dimethoxymethyl)-10,13-dihydroxy-6-methoxy-3-methyl-11-oxospiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-8-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] acetate is a polyoxygenated, structurally complex natural product belonging to the trioxacarcin family. It is known for its potent inhibitory effects on the growth of cultured human cancer cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-[17-(5-acetyl-4,5-dihydroxy-6-methyloxan-2-yl)oxy-19-(dimethoxymethyl)-10,13-dihydroxy-6-methoxy-3-methyl-11-oxospiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-8-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] acetate involves multiple steps, starting from simple organic molecules. The process typically includes the formation of the trioxacarcin core through a series of cyclization and oxidation reactions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group transformations .
Industrial Production Methods
Industrial production of this compound is primarily achieved through fermentation processes using genetically engineered microorganisms. These microorganisms are optimized to produce high yields of the compound under controlled conditions. The fermentation broth is then subjected to extraction and purification steps to isolate the pure antibiotic .
Chemical Reactions Analysis
Types of Reactions
[6-[17-(5-acetyl-4,5-dihydroxy-6-methyloxan-2-yl)oxy-19-(dimethoxymethyl)-10,13-dihydroxy-6-methoxy-3-methyl-11-oxospiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-8-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with altered biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new analogs with improved properties.
Substitution: Substitution reactions, particularly on the aromatic rings, can introduce new functional groups that may enhance the compound’s efficacy
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives are often tested for their biological activities to identify potential new drug candidates .
Scientific Research Applications
[6-[17-(5-acetyl-4,5-dihydroxy-6-methyloxan-2-yl)oxy-19-(dimethoxymethyl)-10,13-dihydroxy-6-methoxy-3-methyl-11-oxospiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-8-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] acetate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying complex natural product synthesis and reaction mechanisms.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for probing biological pathways.
Medicine: Due to its potent anticancer properties, this compound is being investigated as a potential therapeutic agent for various types of cancer.
Industry: The compound’s unique structure and properties make it a valuable candidate for developing new antibiotics and other bioactive molecules .
Mechanism of Action
[6-[17-(5-acetyl-4,5-dihydroxy-6-methyloxan-2-yl)oxy-19-(dimethoxymethyl)-10,13-dihydroxy-6-methoxy-3-methyl-11-oxospiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-8-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] acetate exerts its effects by targeting specific molecular pathways within cells. It primarily inhibits DNA replication and transcription, leading to cell death. The compound binds to DNA and interferes with the activity of essential enzymes involved in these processes. This mechanism makes it particularly effective against rapidly dividing cancer cells .
Comparison with Similar Compounds
Similar Compounds
Trioxacarcin A: Another member of the trioxacarcin family with similar structural features and biological activities.
Trioxacarcin B: A closely related compound with slight variations in its chemical structure, leading to different biological properties.
Trioxacarcin C: Shares the trioxacarcin core but has distinct functional groups that affect its activity .
Uniqueness
[6-[17-(5-acetyl-4,5-dihydroxy-6-methyloxan-2-yl)oxy-19-(dimethoxymethyl)-10,13-dihydroxy-6-methoxy-3-methyl-11-oxospiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-8-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] acetate stands out due to its unique combination of polyoxygenated functional groups and its potent inhibitory effects on cancer cell growth. Its structural complexity and the ability to undergo various chemical modifications make it a versatile compound for research and potential therapeutic applications .
Properties
CAS No. |
81552-36-5 |
---|---|
Molecular Formula |
C42H52O20 |
Molecular Weight |
876.8 g/mol |
IUPAC Name |
[6-[17-(5-acetyl-4,5-dihydroxy-6-methyloxan-2-yl)oxy-19-(dimethoxymethyl)-10,13-dihydroxy-6-methoxy-3-methyl-11-oxospiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-8-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] acetate |
InChI |
InChI=1S/C42H52O20/c1-15-10-20-27(31(48)29-28(32(20)51-7)22(11-21(45)30(29)47)58-25-13-38(6,49)35(16(2)55-25)57-19(5)44)33-26(15)34-36-41(60-33,39(14-54-39)42(61-34,62-36)37(52-8)53-9)59-24-12-23(46)40(50,17(3)43)18(4)56-24/h10,16,18,21-25,34-37,45-46,48-50H,11-14H2,1-9H3 |
InChI Key |
VVCYZYSLUSSELI-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(C(=O)C3=C(C4=C(C=C(C5=C4OC6(C7C5OC(C68CO8)(O7)C(OC)OC)OC9CC(C(C(O9)C)(C(=O)C)O)O)C)C(=C23)OC)O)O)(C)O)OC(=O)C |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(C(=O)C3=C(C4=C(C=C(C5=C4OC6(C7C5OC(C68CO8)(O7)C(OC)OC)OC9CC(C(C(O9)C)(C(=O)C)O)O)C)C(=C23)OC)O)O)(C)O)OC(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Trioxacarcin A; Antibiotic DC 45A; DC-45-A; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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